molecular formula C11H15N5 B5566228 4-tert-butyl-2-methyl-3-(2H-tetrazol-5-yl)pyridine

4-tert-butyl-2-methyl-3-(2H-tetrazol-5-yl)pyridine

Cat. No. B5566228
M. Wt: 217.27 g/mol
InChI Key: UERYWHIRHAPUAQ-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-methyl-3-(2H-tetrazol-5-yl)pyridine is a compound with a pyridine core substituted with tert-butyl, methyl, and tetrazolyl groups. Pyridine derivatives, especially those substituted with tetrazoles, are of significant interest in the development of pharmaceuticals and materials due to their unique chemical and physical properties. The presence of the tetrazole group often implies potential bioactivity, while the tert-butyl and methyl groups can influence the compound's physical characteristics and reactivity.

Synthesis Analysis

Synthesis of pyridine derivatives with complex substituents typically involves multi-step organic reactions, including heterocyclic ring formation, substitution reactions, and protective group strategies. For tetrazole-containing pyridines, methods such as the regioselective addition of tert-butyl magnesium reagents to pyridine derivatives or cycloaddition reactions involving azides can be employed (Rappenglück et al., 2017; Bhandari et al., 2000).

Molecular Structure Analysis

The molecular structure of tetrazole-pyridine derivatives is characterized by the arrangement of substituents around the pyridine core, influencing the compound's electronic and spatial properties. X-ray crystallography and spectroscopic methods like NMR and IR are typically used to determine the structure, including substituent positions and conformations (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

Chemical reactions of this compound are likely influenced by the reactive tetrazole ring and the electronic effects of the tert-butyl and methyl substituents. Tetrazoles are known for participating in cycloaddition reactions, and the presence of the pyridine ring offers sites for nucleophilic substitution. The tert-butyl group may hinder reactions at adjacent positions due to steric effects.

Physical Properties Analysis

The physical properties, including melting point, boiling point, and solubility, are significantly affected by the compound's molecular structure. The bulky tert-butyl group might increase steric hindrance, affecting solubility in various solvents. The compound's crystallinity and thermal stability can be studied through X-ray diffraction and thermal analysis techniques.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity, are influenced by the nitrogen-containing heterocycles. The pyridine nitrogen offers basic properties, while the tetrazole ring may exhibit acidic behavior due to the presence of hydrogen on the nitrogen. The electronic distribution within the molecule can be explored through spectroscopic methods and quantum chemical calculations (Chen et al., 2021).

Scientific Research Applications

1. Synthesis and Characterization

  • Regioselectivity in Synthesis : A study on the synthesis of related pyrazole compounds highlights the importance of reaction media and conditions in achieving high regioselectivity, which is crucial for the precise design of chemical compounds including tetrazole derivatives (Martins et al., 2012).
  • Ligand Synthesis and Metal Extraction : Research into the synthesis of pyridine-based ligands, including those related to tetrazole derivatives, underscores their potential in metal ion extraction, particularly for nickel(II) and copper(II) (Pearce et al., 2019).

2. Material Applications

  • Polymer Development : The development of poly(pyridine–imide)s using monomers containing pyridine and tert-butyl substituents, akin to the tetrazole derivative, demonstrates their application in creating polymers with high thermal stability and potential fluorescent properties (Lu et al., 2014).
  • Organic Light Emitting Diodes (OLEDs) : The synthesis of Pt(II) complexes with pyridinyl pyrazolate chelates, similar to tetrazole derivatives, shows their use in creating efficient OLEDs with high luminance and color-rendering index (Huang et al., 2013).

3. Chemical Reactivity

  • Synthesis of High Energetic Polymers : A novel approach to synthesize tetrazole-containing buta-1,3-diynes, closely related to the query compound, has implications in creating electroconductive and high energetic polymers (Belousov & Zuraev, 2019).
  • Angiotensin II Antagonists : The synthesis and characterization of compounds with diazinyl and pyridinylimidazoles, which are structurally similar to tetrazole derivatives, indicate their potential application in developing angiotensin II antagonists (Harmat et al., 1995).

4. Crystallography and Structural Analysis

  • Hydrogen-Bonded Structures : Studies of hydrogen-bonded chains in certain pyrazolo[3,4-b]pyridine derivatives reveal the impact of minor changes in substituents on hydrogen-bonded structures, which is important for understanding molecular interactions and designing new compounds (Trilleras et al., 2008).

properties

IUPAC Name

4-tert-butyl-2-methyl-3-(2H-tetrazol-5-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-7-9(10-13-15-16-14-10)8(5-6-12-7)11(2,3)4/h5-6H,1-4H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERYWHIRHAPUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1C2=NNN=N2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-2-methyl-3-(2H-tetrazol-5-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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